5-Ethoxy-6-methylpyridin-2-amine
CAS No.: 73101-79-8
Cat. No.: VC2048747
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73101-79-8 |
|---|---|
| Molecular Formula | C8H12N2O |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 5-ethoxy-6-methylpyridin-2-amine |
| Standard InChI | InChI=1S/C8H12N2O/c1-3-11-7-4-5-8(9)10-6(7)2/h4-5H,3H2,1-2H3,(H2,9,10) |
| Standard InChI Key | BATUATIMONERQY-UHFFFAOYSA-N |
| SMILES | CCOC1=C(N=C(C=C1)N)C |
| Canonical SMILES | CCOC1=C(N=C(C=C1)N)C |
Introduction
Chemical Identity and Classification
5-Ethoxy-6-methylpyridin-2-amine (CAS No.: 73101-79-8) is a substituted pyridine compound with an amine group at the 2-position, an ethoxy group at the 5-position, and a methyl group at the 6-position of the pyridine ring. This specific substitution pattern contributes to its unique chemical behavior and reactivity profile. The compound belongs to the broader class of aminopyridines, which are important heterocyclic compounds in medicinal and synthetic chemistry.
Basic Chemical Properties
The basic chemical properties of 5-Ethoxy-6-methylpyridin-2-amine are summarized in Table 1 below:
Structural Characteristics
The structure of 5-Ethoxy-6-methylpyridin-2-amine features a pyridine ring with three substituents:
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An amino group (-NH₂) at the 2-position, which contributes to the compound's basicity and potential for hydrogen bonding
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An ethoxy group (-OCH₂CH₃) at the 5-position, which affects the electron distribution in the ring
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A methyl group (-CH₃) at the 6-position, which provides additional steric effects
These structural elements collectively influence the compound's chemical reactivity, solubility, and biological interactions.
Physical Properties
The physical properties of 5-Ethoxy-6-methylpyridin-2-amine provide important insights into its behavior in various environments and its potential applications.
Physical State and Appearance
Limited information is available regarding the physical appearance of 5-Ethoxy-6-methylpyridin-2-amine, but it is generally described as a solid compound .
Thermodynamic Properties
The available thermodynamic properties of 5-Ethoxy-6-methylpyridin-2-amine are summarized in Table 2:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 261.3 °C at 760 mmHg | |
| Density | 1.073 g/cm³ | |
| Flash Point | 111.8 °C | |
| Melting Point | Not Available |
Synthesis Methods and Preparation
The synthesis of 5-Ethoxy-6-methylpyridin-2-amine is of significant interest for researchers and industry professionals who require this compound for various applications.
Related Pyridine Derivative Synthesis
Information from a related patent (US5332824A) describes a process for preparing 2-amino-5-methyl-pyridine, which shares some structural similarities with 5-Ethoxy-6-methylpyridin-2-amine . This process involves:
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Reaction of 3-methyl-pyridine 1-oxide with trimethylamine and an electrophilic compound
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Formation of an intermediate ammonium salt
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Treatment with hydrogen bromide at elevated temperatures
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Basic workup and extraction to obtain the final aminopyridine product
Similar methodologies might be adapted for the synthesis of 5-Ethoxy-6-methylpyridin-2-amine, with additional steps to introduce the ethoxy group at the 5-position.
Chemical Reactivity
The reactivity of 5-Ethoxy-6-methylpyridin-2-amine is influenced by its structural features, particularly the three functional groups attached to the pyridine core.
Functional Group Reactivity
The compound contains three main reactive sites:
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Amino Group (-NH₂): This primary amine can participate in various reactions including:
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Acylation to form amides
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Alkylation to form secondary and tertiary amines
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Nucleophilic substitution reactions
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Formation of imines and Schiff bases
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Ethoxy Group (-OCH₂CH₃): This ether functionality can undergo:
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Cleavage under strong acidic conditions
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Substitution reactions under specific catalytic conditions
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Limited participation in coordination with metals
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Pyridine Ring: The heterocyclic nitrogen and the aromatic system can engage in:
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Electrophilic substitution reactions (though less readily than benzene)
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Nucleophilic substitution reactions (more readily than benzene)
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Coordination with metals through the pyridine nitrogen
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Applications and Research Findings
5-Ethoxy-6-methylpyridin-2-amine has several potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
Synthetic Utility
The compound can serve as a versatile building block in organic synthesis:
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Intermediate Compound: 5-Ethoxy-6-methylpyridin-2-amine can function as an intermediate for the preparation of more complex molecules, including potential agrochemicals and pharmaceuticals .
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Functionalization Platform: The presence of the amino group provides a handle for further functionalization, allowing for the creation of diverse derivatives with potentially enhanced properties or activities.
| Hazard Statements | Code | Description | Source |
|---|---|---|---|
| H302 | Harmful if swallowed | ||
| H315 | Causes skin irritation | ||
| H319/H320 | Causes serious eye irritation | ||
| H335 | May cause respiratory irritation |
Precautionary Measures
The following precautionary statements are recommended when handling 5-Ethoxy-6-methylpyridin-2-amine :
Pricing from another supplier (Acros PharmaTech) in USD :
These prices indicate that 5-Ethoxy-6-methylpyridin-2-amine is a specialty chemical with relatively high cost, typical for research-grade compounds with specific applications.
Comparison with Structural Analogues
Comparing 5-Ethoxy-6-methylpyridin-2-amine with its structural analogues provides insights into structure-activity relationships and potential applications.
Structurally Related Compounds
Several compounds share structural similarities with 5-Ethoxy-6-methylpyridin-2-amine:
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2-Amino-5-methyl-pyridine: Lacks the ethoxy group at the 5-position and the methyl group at the 6-position. This compound is mentioned in a patent as an intermediate for preparing agrochemicals .
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5-(Benzyloxy)pyridin-2-amine: Features a benzyloxy group instead of an ethoxy group at the 5-position and lacks the methyl group at the 6-position.
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5-Ethyl-2-methylpyridin-4-amine: Has an ethyl group at the 5-position, a methyl group at the 2-position, and an amino group at the 4-position, representing a different substitution pattern on the pyridine ring .
Structure-Activity Relationships
The specific substitution pattern of 5-Ethoxy-6-methylpyridin-2-amine—with the ethoxy group at the 5-position and the methyl group at the 6-position—likely influences its chemical behavior and biological activity in ways that distinguish it from similar compounds:
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The ethoxy group at the 5-position affects the electron distribution in the ring, potentially influencing reactivity and binding interactions.
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The methyl group at the 6-position provides steric effects that may impact the compound's conformation and interactions with biological targets.
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The 2-amino group is a common feature in many bioactive pyridine derivatives and often serves as a key pharmacophore in medicinal chemistry.
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